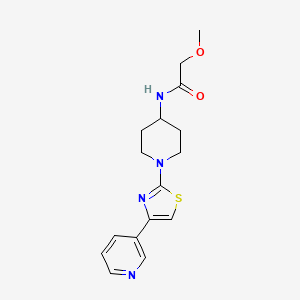![molecular formula C24H31N3O2S B2486478 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide CAS No. 392321-22-1](/img/structure/B2486478.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane derivatives, including those incorporating the 1,3,4-thiadiazole moiety, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are known for their structural uniqueness, which contributes to their stability and interaction with various biological targets.
Synthesis Analysis
The synthesis of adamantane-1,3,4-thiadiazole derivatives typically involves the reaction of adamantane-containing compounds with thiadiazole precursors. For example, synthesis approaches may include the condensation reactions of adamantane-1-carboxylic acid with appropriate amine or hydrazide derivatives in the presence of condensing agents such as phosphorus oxychloride (POCl3) (Kadi et al., 2007).
Molecular Structure Analysis
The molecular structure of adamantane-1,3,4-thiadiazole derivatives has been elucidated through various spectroscopic and crystallographic methods. Quantum Theory of Atoms in Molecules (QTAIM) analysis and Hirshfeld surface analysis have been utilized to characterize intra- and intermolecular interactions, revealing the significance of N–H⋯N hydrogen bonding among other noncovalent interactions (El-Emam et al., 2020).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The study by El-Emam et al. (2020) focused on the synthesis and crystallographic analysis of adamantane-1,3,4-thiadiazole hybrid derivatives. This research provided insights into the nature of noncovalent interactions within these compounds, employing quantum theory and Hirshfeld surface analysis. The findings highlighted the significant roles of hydrogen bonding and other noncovalent interactions in stabilizing the crystal structures of these derivatives (El-Emam et al., 2020).
Antimicrobial and Antiviral Activities
- Kadi et al. (2010) synthesized new 1-adamantyl-1,3,4-thiadiazole derivatives and tested them for in vitro activities against various bacterial strains and the yeast-like fungus Candida albicans. Some compounds displayed marked activity against gram-positive bacteria, demonstrating the potential antimicrobial applications of such molecules (Kadi et al., 2010).
Antiproliferative and Anti-inflammatory Activities
- The antiproliferative and anti-inflammatory properties of 6-adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were explored by Khan et al. (2010). These compounds were evaluated against a panel of human cell lines, showcasing their potential in cancer research and inflammation treatment (Khan et al., 2010).
Theoretical Studies and Molecular Docking
- Al-Wahaibi et al. (2019) conducted theoretical and experimental spectroscopic studies on a compound closely related to the one of interest, providing insights into its molecular structure and electronic properties. The research also included molecular docking studies to assess potential interactions with biological targets, which are crucial for understanding the compound's mechanism of action (Al-Wahaibi et al., 2019).
Antioxidant Properties
- Djukic et al. (2018) evaluated the antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole, highlighting the potential of such compounds in combating oxidative stress and related diseases. This study sheds light on the broader applications of thiadiazole derivatives in medicinal chemistry (Djukic et al., 2018).
Propriétés
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-3-4-9-29-20-7-5-19(6-8-20)21(28)27(2)23-26-25-22(30-23)24-13-16-10-17(14-24)12-18(11-16)15-24/h5-8,16-18H,3-4,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPWCTVXBRNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2486397.png)
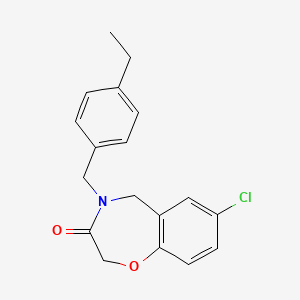
![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2486401.png)
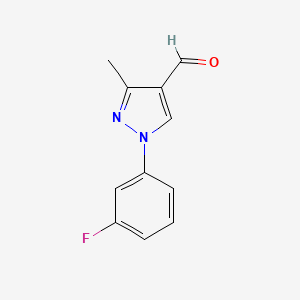
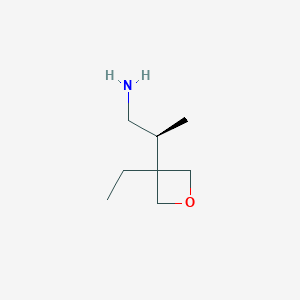
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2486406.png)
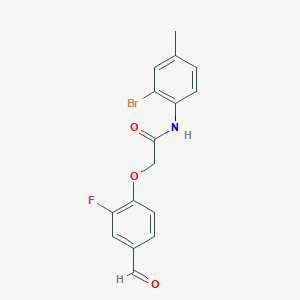
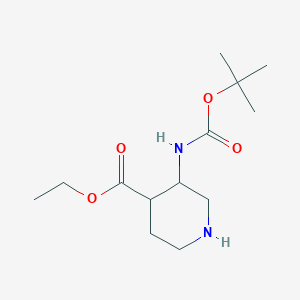
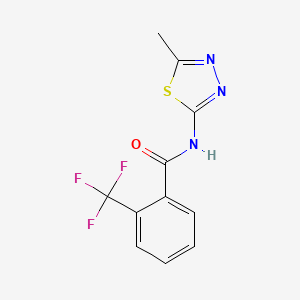
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)

